molecular formula C13H20N2O3S B5486168 4-(methanesulfonamido)-N-(3-methylbutyl)benzamide

4-(methanesulfonamido)-N-(3-methylbutyl)benzamide

Cat. No.: B5486168
M. Wt: 284.38 g/mol
InChI Key: UNRPFPKOLNTMEM-UHFFFAOYSA-N
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Description

4-(Methanesulfonamido)-N-(3-methylbutyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methanesulfonamido group and a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamido)-N-(3-methylbutyl)benzamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then reacted with methanesulfonyl chloride to introduce the methanesulfonamido group. Finally, the 3-methylbutyl chain is attached through an amide bond formation using appropriate coupling reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonamido)-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

4-(Methanesulfonamido)-N-(3-methylbutyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methanesulfonamido)-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonamido)benzoic acid
  • N-(3-Methylbutyl)benzamide
  • 4-(Methanesulfonamido)-N-ethylbenzamide

Uniqueness

4-(Methanesulfonamido)-N-(3-methylbutyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methanesulfonamido group and the 3-methylbutyl chain distinguishes it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

IUPAC Name

4-(methanesulfonamido)-N-(3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(2)8-9-14-13(16)11-4-6-12(7-5-11)15-19(3,17)18/h4-7,10,15H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRPFPKOLNTMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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